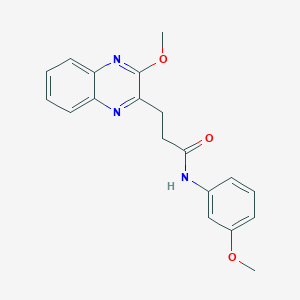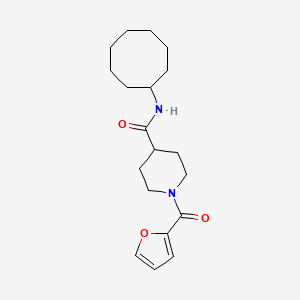
N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide, also known as MPQP, is a synthetic compound that belongs to the class of quinoxaline derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. MPQP is a promising candidate for drug development due to its unique chemical structure and biological properties.
作用機序
The exact mechanism of action of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide is not fully understood. However, it has been suggested that N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has also been shown to interact with various cellular targets, including enzymes and receptors, which may contribute to its biological activities.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has been shown to exhibit potent biological activities in various in vitro and in vivo models. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has also been shown to modulate various biochemical and physiological processes, including cell signaling, gene expression, and protein synthesis.
実験室実験の利点と制限
N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has several advantages for lab experiments, including its high potency and selectivity, its ability to interact with various cellular targets, and its unique chemical structure. However, there are also some limitations associated with the use of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide. These include:
1. Further studies on the mechanism of action of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide to better understand its biological activities.
2. Development of more potent and selective analogs of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide for drug development.
3. Investigation of the potential therapeutic applications of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide in other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Exploration of the potential synergistic effects of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide with other drugs or therapies.
5. Studies on the pharmacokinetics and pharmacodynamics of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide to better understand its absorption, distribution, metabolism, and excretion in the body.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide is a promising candidate for drug development due to its unique chemical structure and potent biological activities. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide and to explore its potential therapeutic applications in other diseases.
合成法
The synthesis of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide involves the reaction of 3-methoxyphenylacetic acid with 2-nitroaniline to form the corresponding nitro compound. The nitro group is then reduced to an amino group using palladium on carbon. The resulting amine is then reacted with 3-bromo-2-methoxypropionyl chloride to form N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide.
科学的研究の応用
N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, anticancer, and neuroprotective activities. N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
N-(3-methoxyphenyl)-3-(3-methoxyquinoxalin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-14-7-5-6-13(12-14)20-18(23)11-10-17-19(25-2)22-16-9-4-3-8-15(16)21-17/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKOGAAOEKFPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=NC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5377412.png)

![3-[5-(N-methyl-L-alanyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5377415.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[2-(methylamino)isonicotinoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5377431.png)
![2-({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}thio)-N-2-naphthylacetamide](/img/structure/B5377432.png)

![11-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5377456.png)
![N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide](/img/structure/B5377479.png)
![N-[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5377491.png)
![N-{1-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B5377493.png)
![methyl 4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5377498.png)

![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5377507.png)
![2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5377514.png)